BenchChemオンラインストアへようこそ!

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide

Lipophilicity Membrane permeability Drug-likeness

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide is a critical tool for medicinal chemistry and fragment-based drug discovery. Its balanced logP (1.48) and 4 rotatable bonds make it an ideal minimal fragment for SPR screening and X-ray crystallography. The saturated propanamide linker distinguishes it from electrophilic acrylamide analogs, enabling its use as a non-covalent negative control in targeted covalent inhibitor (TCI) programs. With an Fsp3 of 0.42, it also serves as a complexity-generating building block for diverse parallel library synthesis.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B11111712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCNC(=O)CCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H15NO3/c1-2-13-12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3,(H,13,14)
InChIKeyAGMIYXCNZUYBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide (CAS 1057866-43-9): Core Physicochemical Identity, Supply Landscape, and Comparator Context for Procurement Decisions


3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide (CAS 1057866-43-9) is a synthetic benzodioxole-propanamide derivative with molecular formula C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol . The compound features a 1,3-benzodioxole (methylenedioxyphenyl) ring linked via a saturated ethylene bridge to an N-ethyl carboxamide terminus. It is commercially supplied at 98% purity by multiple vendors including Fluorochem, Leyan, and ChemScene, and is classified as a research chemical for laboratory use only, not for direct human application . Within the broader benzodioxole-propanamide chemical series, the closest structurally characterized analogs include the N-benzyl derivative (3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide, MW ~281.3), which has been the subject of systematic structure-activity relationship (SAR) studies for antifungal synergy [1], the N-allyl analog (CAS 1015367-67-5, MW 233.26, logP 1.65) , and the (E)-acrylamide unsaturated linker variant ((E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-2-propenamide, MW ~219.24). Critically, no peer-reviewed primary research publication or patent specifically reports biological activity data for 3-(benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide itself; differentiation must therefore be drawn from comparative physicochemical profiling and class-level SAR inference from the benzodioxole-propanamide family.

Why N-Alkyl Substituent Identity in 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide Determines Physicochemical and Pharmacological Trajectory: The Case Against Blind Analog Swapping


Within the benzodioxole-propanamide scaffold, the N-substituent functions as the primary physicochemical tuning handle, dictating lipophilicity, conformational flexibility, hydrogen-bonding capacity, and metabolic liability [1]. Swapping the N-ethyl group of 3-(benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide for an N-benzyl, N-allyl, or N-aryl substituent produces compounds with meaningfully divergent logP values (1.48 vs. 1.65 vs. ~3.0+), rotatable bond counts (4 vs. 5 vs. 6+), and predicted membrane permeability profiles—differences that directly impact biological distribution, target engagement kinetics, and off-target promiscuity risk . The SAR study by Cai et al. (2017) on the N-benzyl series demonstrated that even subtle substituent modifications on the benzyl ring produce >100-fold differences in fluconazole synergy potency (MIC shift from 128.0 µg/mL to as low as 0.125 µg/mL with the optimal analog 3e) [1]. Furthermore, the saturated propanamide linker in the target compound eliminates the electrophilic Michael acceptor reactivity present in the (E)-acrylamide analog, removing a potential source of non-specific protein alkylation and toxicity . These quantitative and qualitative distinctions render generic within-class substitution scientifically unsound for any application requiring reproducible structure-dependent outcomes.

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide: Physicochemical Profiling, Scaffold Advantages, and Class-Level Biological Inference


LogP-Driven Membrane Permeability Differentiation: N-Ethyl vs. N-Allyl and N-Benzyl Benzodioxole-Propanamides

The N-ethyl analog exhibits a computed logP of 1.48–1.45, which is approximately 0.17 log units lower than the N-allyl analog (logP 1.65) and substantially lower than the N-benzyl analog (estimated logP >3.0 based on the additional phenyl ring) . This positions the N-ethyl compound within the optimal lipophilicity range (logP 1–3) associated with balanced aqueous solubility and passive membrane permeability per Lipinski's Rule of Five guidelines, whereas the N-benzyl analog approaches the upper boundary where poor solubility and increased promiscuity become concerns [1].

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Reduced Rotatable Bond Count and Conformational Pre-organization: N-Ethyl (4 Rotors) vs. N-Allyl (5 Rotors) Benzodioxole-Propanamides

The target compound possesses 4 rotatable bonds compared to 5 for the N-allyl analog and 6+ for the N-benzyl analog . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding, meaning the N-ethyl compound is predicted to have a lower entropic barrier to binding competent conformations than its more flexible analogs [1]. This property is directly relevant to fragment-based drug discovery and scaffold optimization campaigns where ligand efficiency indices are critical selection criteria.

Conformational entropy Ligand efficiency Binding affinity Rotatable bonds

Saturated Propanamide Linker Stability Advantage Over the α,β-Unsaturated Acrylamide Analog: Eliminating Electrophilic Reactivity

3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide contains a fully saturated ethylene bridge between the benzodioxole ring and the carboxamide carbonyl. In contrast, the structurally related (E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-2-propenamide features an α,β-unsaturated acrylamide moiety (C12H13NO3, MW 219.24) capable of acting as a Michael acceptor toward biological nucleophiles including cysteine thiols . Acrylamide-containing compounds are documented to undergo non-specific covalent protein modification, contributing to idiosyncratic toxicity and confounding biological assay interpretation [1]. The saturated linker in the target compound entirely removes this electrophilic liability.

Chemical stability Michael acceptor Off-target reactivity Safety profiling

Fractional sp3 Character (Fsp3) as a Scaffold Complexity Metric: N-Ethyl Benzodioxole-Propanamide (Fsp3 0.42) in the Context of Fragment and Lead Generation

The target compound exhibits an Fsp3 value of 0.42 (5 sp3-hybridized carbons out of 12 total carbons), as reported in the Fluorochem technical datasheet . This value falls within the desirable range identified by Lovering et al. (2009), who demonstrated that higher Fsp3 (>0.45) correlates with improved clinical success rates due to reduced flat, aromatic character and enhanced three-dimensional molecular recognition [1]. In comparison, the N-phenyl analog 3-(benzo[d][1,3]dioxol-5-yl)-N-phenylpropanamide would exhibit a lower Fsp3 due to the additional aromatic ring, while the fully aromatic (E)-acrylamide analog would have near-zero Fsp3 at the linker region.

Fsp3 Scaffold complexity Fragment-based drug discovery 3D molecular shape

Class-Level Biological Plausibility: Benzodioxole-Propanamide Hybrid Compounds as AMPA Receptor Modulators with Neuroprotective Potential

Although 3-(benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide itself lacks published target-specific bioactivity data, the benzodioxole-propanamide (BDZ-P) chemotype has been validated as a productive scaffold for AMPA receptor modulation. Hawash et al. (2024) reported that the lead hybrid compound BDZ-P7 inhibited the GluA2 AMPA receptor subunit with an IC₅₀ of 3.03 µM (nearly 8-fold potency enhancement over baseline), GluA1/2 with IC₅₀ 3.14 µM (7.5-fold), GluA2/3 with IC₅₀ 3.19 µM (~7-fold), and GluA1 with IC₅₀ 3.2 µM (6.5-fold), and demonstrated partial reinstatement of locomotor activity in a mouse model of Parkinson's disease [1]. The N-ethyl propanamide core represents a minimal, unadorned member of this pharmacophore family, providing a clean starting scaffold for systematic SAR exploration around the AMPA receptor and related ionotropic glutamate receptor targets.

AMPA receptor Neuroprotection Parkinson's disease Benzodioxole-propanamide

Absence of Aromatic N-Substituent: Reduced Predicted CYP450 Metabolic Liability Compared to N-Benzyl and N-Phenyl Benzodioxole-Propanamides

The N-ethyl substituent of the target compound lacks aromatic rings on the amide nitrogen, in contrast to the N-benzyl analog which contains a benzylic C-N bond susceptible to CYP450-mediated N-debenzylation, and the N-phenyl analog which presents an aniline-like moiety. Benzodioxole derivatives with N-benzyl substitution patterns have been documented as substrates for cytochrome P450 metabolism; patent literature on benzodioxole SSRIs specifically notes that N-benzyl congeners exhibit CYP2D6-mediated metabolism that can be mitigated through structural modification [1]. The N-ethyl group eliminates this metabolic soft spot, potentially conferring improved metabolic stability in hepatic microsome assays. This inference is consistent with the well-established medicinal chemistry principle that N-dealkylation of small alkyl groups (ethyl) is generally slower than N-debenzylation of benzyl groups [2].

Metabolic stability CYP450 Drug metabolism Structural alert

Evidence-Anchored Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide: Where the Physicochemical and Chemotype Profile Delivers Procurement Value


Fragment-Based Drug Discovery (FBDD) Library Member for Ionotropic Glutamate Receptor Targeting

With a molecular weight of 221.25 Da, 4 rotatable bonds, Fsp3 of 0.42, and balanced logP of 1.48, 3-(benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide satisfies key fragment-likeness criteria (MW <250, logP <3.5, NRot ≤5) as defined by the Astex Rule of Three . The benzodioxole-propanamide chemotype has demonstrated target engagement at AMPA receptors (BDZ-P7: GluA2 IC₅₀ 3.03 µM) [1], establishing biological validation for this scaffold family. The N-ethyl variant serves as an ideal minimal fragment for SPR-based screening, X-ray crystallography soaking experiments, and structure-guided fragment growing campaigns aimed at ionotropic glutamate receptors implicated in Parkinson's disease and other neurodegenerative conditions.

Scaffold for Parallel SAR Exploration of N-Alkyl Substitution Effects on Physicochemical and ADME Properties

The commercial availability of multiple N-substituted benzodioxole-propanamide analogs (N-ethyl, N-allyl, N-benzyl, N-phenyl) from vendors such as Leyan and Fluorochem enables systematic matched molecular pair (MMP) analysis [1]. The N-ethyl compound, with its intermediate logP (1.48 versus 1.65 for N-allyl and >3.0 for N-benzyl), 4 rotatable bonds, and absence of aromatic N-substitution, provides a critical data point for deconvoluting the contributions of lipophilicity, flexibility, and metabolic liability to overall compound profiles. Procurement of this specific analog supports rigorous medicinal chemistry SAR campaigns where each N-substituent variant is tested under identical assay conditions to generate internally consistent datasets.

Negative Control or Reference Compound for Acrylamide Reactivity Assays in Covalent Inhibitor Discovery

The saturated propanamide linker of 3-(benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide makes it a structurally matched but electrophilically inert counterpart to the (E)-acrylamide analog, (E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-2-propenamide . In covalent inhibitor discovery programs that employ acrylamide-based warheads, the saturated N-ethyl compound can serve as a negative control to confirm that observed biological activity is driven by covalent target engagement rather than non-covalent binding by the benzodioxole scaffold. This application is particularly relevant for targeted covalent inhibitor (TCI) programs where distinguishing reversible from irreversible inhibition mechanisms is essential for lead selection.

Starting Material for Diversification via Late-Stage Functionalization of the Benzodioxole Ring

The 1,3-benzodioxole ring presents sites for electrophilic aromatic substitution (nitration, halogenation, sulfonation) at the 6-position, while the N-ethyl carboxamide terminus can undergo further N-functionalization or reduction. The compound's commercial availability at 98% purity from multiple suppliers under standard storage conditions (sealed, dry, 2–8°C) supports its use as a reliable building block for parallel library synthesis. The Fsp3 of 0.42 and rotatable bond count of 4 provide sufficient complexity for generating diverse derivative libraries without excessive molecular weight inflation during subsequent synthetic elaboration.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.